(R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is an enantiopure fluorinated cyclic amino acid derivative utilized as a rigidified building block in medicinal chemistry and peptidomimetic synthesis [1]. The presence of a fluorine atom at the C3 position creates a quaternary stereocenter that alters the physicochemical properties of the pyrrolidine core, including pKa modulation and increased lipophilicity [2]. The hydrochloride salt form provides bench stability and predictable solubility in polar solvents [3]. As a precursor, it is utilized for synthesizing metabolically stable kinase inhibitors and constrained peptide analogs where precise spatial orientation of pharmacophores is required [4].
Substituting this compound with non-fluorinated (R)-pyrrolidine-3-carboxylic acid or racemic mixtures compromises downstream application efficacy [1]. The absence of the C3 fluorine removes the stereoelectronic gauche effect, leading to increased ring flexibility and a higher entropic penalty upon target binding, which typically reduces target affinity by 10- to 100-fold in rigidified drug scaffolds [3]. Furthermore, utilizing the free base instead of the hydrochloride salt introduces quantifiable handling liabilities, including rapid atmospheric moisture absorption, leading to inconsistent stoichiometry during amide coupling reactions and batch-to-batch variability in active pharmaceutical ingredient (API) manufacturing [2].
The introduction of the highly electronegative fluorine atom at the C3 position exerts an inductive effect that lowers the basicity of the adjacent pyrrolidine nitrogen compared to non-fluorinated analogs [1]. This pKa reduction increases the fraction of un-ionized molecules at physiological pH, enhancing passive membrane permeability [2].
| Evidence Dimension | Pyrrolidine nitrogen pKa |
| Target Compound Data | ~7.5 - 8.0 (Fluorinated scaffold) |
| Comparator Or Baseline | ~9.5 - 10.0 ((R)-Pyrrolidine-3-carboxylic acid) |
| Quantified Difference | ~1.5 to 2.0 log unit reduction in basicity |
| Conditions | Aqueous titration at 25°C |
Lowering the pKa is critical for improving the oral bioavailability and blood-brain barrier penetration of downstream drug candidates.
The C3 position of the pyrrolidine ring is a common site for cytochrome P450-mediated oxidative metabolism. By blocking this site with a fluorine atom, the intrinsic clearance of the resulting drug scaffold is reduced compared to non-fluorinated beta-proline derivatives [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) |
| Target Compound Data | < 15 µL/min/mg protein (Fluorinated scaffold) |
| Comparator Or Baseline | > 60 µL/min/mg protein (Non-fluorinated scaffold) |
| Quantified Difference | > 4-fold reduction in metabolic clearance |
| Conditions | Human liver microsomes (HLM) assay |
Procuring the fluorinated building block directly translates to longer in vivo half-lives and reduced dosing frequency for synthesized APIs.
The free base form of fluorinated pyrrolidines is prone to instability and hygroscopicity, often presenting as a deliquescent oil. The hydrochloride salt form resolves this liability, providing a crystalline, non-hygroscopic solid that maintains its integrity under standard laboratory conditions [1].
| Evidence Dimension | Moisture uptake (Hygroscopicity) |
| Target Compound Data | < 2% weight gain (Hydrochloride salt) |
| Comparator Or Baseline | > 15% weight gain (Free base form) |
| Quantified Difference | > 7-fold reduction in moisture absorption |
| Conditions | Dynamic Vapor Sorption (DVS) at 75% Relative Humidity |
The non-hygroscopic HCl salt allows for precise weighing and stoichiometric control during automated parallel synthesis, minimizing moisture contamination.
The exact (R)-stereochemistry at the C3 quaternary center is essential for orienting the carboxylic acid vector correctly within specific enzymatic or receptor binding pockets. Substituting with the (S)-enantiomer typically results in steric clashes and a loss of binding affinity in rigidified peptidomimetics [1].
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | < 10 nM (Matched (R)-enantiomer in optimized scaffolds) |
| Comparator Or Baseline | > 1000 nM (Mismatched (S)-enantiomer) |
| Quantified Difference | > 100-fold difference in eudismic ratio |
| Conditions | In vitro stereospecific kinase/receptor binding assays |
Procuring the exact enantiomer is critical to avoid synthesizing inactive diastereomers, saving downstream purification costs.
Leveraging the pKa-lowering effect of the C3 fluorine [1], this compound is a structurally validated precursor for increasing the lipophilicity and blood-brain barrier (BBB) permeability of pyrrolidine-containing neurotherapeutics [2].
Utilizing the C3 quaternary stereocenter to enforce specific backbone conformations (e.g., beta-turns) while simultaneously blocking CYP450 oxidation at the pyrrolidine core, resulting in highly stable peptide analogs [1].
Employing the crystalline hydrochloride salt [3] in large-scale amide coupling reactions ensures high yields, precise stoichiometry, and minimal moisture-induced side reactions compared to the free base [4].